TAK-418 is a specific inhibitor of lysine-specific demethylase 1 (LSD1) enzyme activity []. LSD1 is an enzyme involved in the regulation of gene expression by modifying histones, the proteins around which DNA is wrapped []. Dysregulation of LSD1 activity and the resulting aberrant epigenetic control of gene expression have been implicated in the pathophysiology of neurodevelopmental disorders such as autism spectrum disorder (ASD) [].
TAK-418 exerts its therapeutic effect by inhibiting LSD1 enzyme activity []. LSD1 typically removes methyl groups from histones, which can lead to gene silencing. Inhibiting LSD1 can lead to increased histone methylation and subsequent gene activation. In the context of neurodevelopmental disorders, TAK-418 is thought to normalize aberrant gene expression patterns that contribute to the disease phenotype []. This normalization has been observed in rodent models of ASD induced by maternal exposure to valproate or poly I:C, where TAK-418 restored the expression of a diverse set of genes that were dysregulated by these exposures []. Importantly, the specific genes modulated by TAK-418 varied depending on the model and age, suggesting that LSD1 might stabilize aberrant epigenetic states across different developmental stages and genetic backgrounds [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2